2-Phenylethyl 1,6-dimethyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
2-Phenylethyl 1,6-dimethyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a six-membered dihydropyrimidine ring with ketone and ester functionalities. Key structural features include:
- 1,6-dimethyl groups: These substituents enhance steric bulk and may influence metabolic stability and solubility.
- 2-phenylethyl ester: This aromatic ester group may improve lipophilicity, aiding membrane permeability.
Tetrahydropyrimidine derivatives are widely studied for pharmacological properties, including antitumor and enzyme inhibitory activities .
Properties
IUPAC Name |
2-phenylethyl 3,4-dimethyl-6-(5-nitrothiophen-2-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-12-16(18(23)27-11-10-13-6-4-3-5-7-13)17(20-19(24)21(12)2)14-8-9-15(28-14)22(25)26/h3-9,17H,10-11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWWTJISCJBDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=C(S2)[N+](=O)[O-])C(=O)OCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following table compares key structural and biological properties of the target compound with related derivatives:
*Thymidine phosphorylase (TP) inhibition data.
Key Observations:
- Electron-Withdrawing Groups: The nitro group on the thiophene ring in the target compound may enhance TP inhibition compared to non-nitrated analogues (e.g., IC50 = 349.9 µM for the thiophen-2-yl derivative) .
- Fused Ring Systems : The thiazolo-pyrimidine derivative in exhibits superior antitumor activity (MCF-7 cell line), suggesting that ring fusion (vs. substituent variation) significantly impacts bioactivity.
Crystallographic and Conformational Analysis
- Target Compound: No crystallographic data is available in the provided evidence.
- Ethyl 7-methyl-3-oxo-5-phenyl-... (): The pyrimidine ring adopts a flattened boat conformation with a dihedral angle of 80.94° between the thiazolo-pyrimidine and benzene rings. This non-planar structure may influence intermolecular interactions (e.g., C–H···O hydrogen bonds) and packing efficiency .
- Impact of Substituents : The 5-nitrothiophen-2-yl group in the target compound could induce greater ring puckering or alter hydrogen-bonding patterns compared to simpler thiophen or trimethoxybenzylidene substituents.
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